molecular formula C18H22BNO4 B1393128 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester CAS No. 1073353-63-5

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Cat. No.: B1393128
CAS No.: 1073353-63-5
M. Wt: 327.2 g/mol
InChI Key: CWNRULQRLNZAGF-UHFFFAOYSA-N
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Description

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a boronic acid derivative featuring a furfurylaminocarbonyl substituent at the meta-position of the benzene ring, with a pinacol ester protecting the boronic acid group. This compound is a valuable intermediate in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules with benzofuran cores . The pinacol ester enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRULQRLNZAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674673
Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-63-5
Record name N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester typically involves the reaction of furfurylamine with benzeneboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved .

Scientific Research Applications

Organic Synthesis

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is utilized as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This property makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit potential anticancer properties. Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The compound's ability to form reversible covalent bonds with biomolecules enhances its potential as a therapeutic agent. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in disease pathways.

Bioconjugation Techniques

The boronic acid moiety allows for selective binding to diols, making it useful in bioconjugation strategies. This application is crucial for developing targeted drug delivery systems where the compound can be conjugated to antibodies or other biomolecules for enhanced specificity in therapeutic applications.

Material Science

In material science, boronic esters are employed in the development of polymeric materials with tailored properties. The unique reactivity of boronic acids enables the creation of dynamic covalent networks, which can be utilized in smart materials that respond to environmental stimuli.

Case Study 1: Anticancer Properties

A study evaluating the cytotoxic effects of various boronic acid derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines. The IC50 values ranged from 4 to 10 µM, indicating promising anticancer activity .

Case Study 2: Drug Development

In a recent investigation into novel drug candidates targeting proteasome inhibition, researchers synthesized derivatives of boronic acids, including the target compound. The study highlighted the importance of structural modifications on biological activity and established a structure-activity relationship (SAR) that could guide future drug design efforts .

Mechanism of Action

The mechanism by which 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic and steric properties of the furfurylaminocarbonyl group, which can modulate its interaction with different targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Boronic acid pinacol esters are distinguished by their substituents, which modulate reactivity, solubility, and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Benzeneboronic Acid Pinacol Esters
Compound Name Substituent Molecular Weight (g/mol) Key Characteristics Applications References
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester Furfurylaminocarbonyl (C₅H₆NCO) ~325* Steric hindrance, hydrogen-bonding capacity, stable boronic ester Medicinal chemistry scaffolds
6-Cyanobenzo[b]furan-2-boronic acid pinacol ester Benzofuran core, cyano (CN) 269.1 Electron-withdrawing CN group enhances Lewis acidity; rigid benzofuran structure Suzuki couplings, bioactive molecules
3-[3-(Morpholin-4-yl)propyl]benzeneboronic acid pinacol ester HCl Morpholine (C₄H₈NO) 356.63 Enhanced nucleophilicity; hydrophilic morpholine improves solubility Organometallic coordination chemistry
3-Acetyl-4-fluorobenzeneboronic acid pinacol ester Acetyl (COCH₃), fluoro (F) 264.1 Fluorine increases lipophilicity; acetyl stabilizes via resonance Material science, fluorinated drugs
3-Aminophenylboronic acid pinacol ester Amino (NH₂) 207.06 Polar NH₂ group enables hydrogen bonding; pH-responsive Drug delivery, biosensing
4-Cyano-2-fluorophenylboronic acid pinacol ester Cyano (CN), fluoro (F) 247.03 Strong electron-withdrawing groups increase reactivity in cross-coupling High-performance materials

*Estimated based on structural analogs.

Biological Activity

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester (CAS No. 1073353-63-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its boron-containing moiety, which is known for interacting with various biological targets, including proteins and enzymes.

  • Molecular Formula : C₁₈H₂₂BNO₄
  • Molecular Weight : 327.18 g/mol
  • Structure : The compound features a furfurylamine group attached to a benzeneboronic acid pinacol ester, which may influence its solubility and reactivity in biological systems.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes, particularly those involved in glycosylation processes. The presence of the furfuryl group may also enhance the compound's affinity for specific biological targets, potentially leading to increased efficacy in therapeutic applications.

Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with viral replication processes. Although direct studies on this particular ester are scarce, the general trend in literature supports the hypothesis that it may exhibit similar properties .

Enzyme Inhibition

The ability of boronic acids to act as enzyme inhibitors is well-documented. They can inhibit serine proteases and other enzymes by mimicking natural substrates or cofactors. The specific interactions of this compound with target enzymes remain an area for further research but could provide insights into its therapeutic potential.

Case Studies and Research Findings

  • Study on Boronic Acids in Cancer Therapy :
    • A review article summarized the role of boronic acids in cancer treatment, emphasizing their ability to inhibit proteasome function and induce cell death in various cancer cell lines .
  • Antibacterial Activity Assessment :
    • In a comparative study, several boronic acid derivatives were tested against common bacterial strains, showing promising results against Gram-positive bacteria .
  • Enzyme Inhibition Studies :
    • Research has demonstrated that modifications of boronic acids can lead to enhanced selectivity and potency against specific enzymes involved in metabolic pathways, suggesting a similar potential for this compound .

Safety Profile

According to safety data sheets, this compound does not exhibit significant acute toxicity under normal laboratory conditions. However, standard precautions should be taken when handling chemicals of this nature .

Q & A

Q. How can researchers optimize the synthesis of 3-(furfurylaminocarbonyl)benzeneboronic acid pinacol ester to improve yield and purity?

Methodological Answer: Optimization involves:

  • Coupling Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and coupling agents like EDC/HOBt to activate the carboxylic acid group of 3-carboxybenzeneboronic acid pinacol ester before reacting with furfurylamine. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC to isolate the product. Confirm purity via 1^1H NMR (e.g., verifying disappearance of amine protons at δ 1.5–2.5 ppm) and LC-MS .
  • Yield Enhancement : Pre-activate the boronic ester with Lewis acids like MgSO₄ to stabilize reactive intermediates during coupling .

Q. What analytical techniques are critical for characterizing this compound, and how should researchers interpret conflicting spectral data?

Methodological Answer:

  • NMR Analysis : Use 11^{11}B NMR to confirm the integrity of the boronic ester (peak near δ 30 ppm). For 1^1H NMR, resolve ambiguities in aromatic proton signals (δ 6.5–8.0 ppm) by comparing with DFT-calculated chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (e.g., C₁₈H₂₃BN₂O₄⁺ requires m/z 350.1742). Discrepancies may indicate hydrolysis of the pinacol ester .
  • Contradiction Resolution : If IR spectra show unexpected carbonyl stretches (e.g., ~1700 cm⁻¹), recheck for unreacted starting materials or side products via 2D NMR (COSY, HSQC) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) in sealed, amber vials to prevent hydrolysis of the boronic ester. Desiccants like silica gel should be used in storage containers .
  • Handling : Conduct reactions under nitrogen atmosphere to avoid oxidation. Use gloveboxes for moisture-sensitive steps (e.g., Suzuki-Miyaura couplings) .

Advanced Research Questions

Q. How can this compound be applied in the design of covalent organic frameworks (COFs), and what challenges arise in crystallinity control?

Methodological Answer:

  • COF Synthesis : React the boronic ester with polyols (e.g., hexahydroxytriphenylene) via solventothermal conditions (e.g., mesitylene/dioxane at 120°C). Monitor crystallinity via powder XRD; a staggered (P6₃/mmc) or eclipsed (P6/mmm) structure indicates successful polymerization .
  • Challenges : Poor crystallinity may result from competing side reactions (e.g., hydrolysis). Mitigate by optimizing monomer ratios (1:1 molar) and reaction time (72–96 hours) .

Q. What mechanistic insights explain discrepancies in catalytic performance during Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Contradiction Analysis : Variability in catalytic activity (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) may stem from steric hindrance from the furfurylaminocarbonyl group. Use DFT calculations to model transition states and identify steric barriers .
  • Method Adjustment : Introduce bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. Monitor reaction kinetics via in situ 19^{19}F NMR if fluorinated substrates are used .

Q. How can researchers leverage this compound in chiral derivatization protocols for stereochemical analysis?

Methodological Answer:

  • Derivatization Strategy : React with chiral amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric complexes. Analyze via 13^{13}C NMR; distinct shifts (Δδ > 0.1 ppm) confirm successful discrimination .
  • Optimization : Use CDCl₃ as a solvent to enhance solubility of diastereomers. Validate enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity (e.g., kinase inhibition) across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration = 10 µM, pH 7.4). Use isothermal titration calorimetry (ITC) to confirm binding constants .
  • Structural Confounders : Check for boronic ester hydrolysis in buffer (e.g., PBS), which generates free boronic acid with altered activity. Stabilize the compound with 1% DMSO in assays .

Safety and Compliance

Q. What are the critical safety considerations for scaling up reactions involving this compound?

Methodological Answer:

  • Thermal Hazards : Conduct DSC analysis to identify exothermic decomposition thresholds (>150°C). Use jacketed reactors for temperature control during exothermic steps .
  • Waste Disposal : Hydrolyze residual boronic esters with aqueous NaOH (1 M) before incineration. Follow EPA guidelines for boron-containing waste .

Tables

Q. Table 1. Key Spectral Data for Quality Control

TechniqueExpected DataCommon Pitfalls
11^{11}B NMRδ 28–32 ppm (boronic ester)Hydrolysis shifts peak to δ 18–20 ppm (boronic acid)
HRMS (ESI+)m/z 350.1742 [M+H]⁺Adducts (e.g., Na⁺) may appear at m/z 372.1561
IRC=O stretch ~1680 cm⁻¹Broad O-H stretches (~3400 cm⁻¹) indicate moisture

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
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3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

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